molecular formula C10H16ClN3O B1440861 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride CAS No. 1219976-53-0

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride

Cat. No.: B1440861
CAS No.: 1219976-53-0
M. Wt: 229.71 g/mol
InChI Key: XQFGRPFEJBRYET-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is known for its role as a small molecule inhibitor that targets specific receptor tyrosine kinases, making it significant in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanamide with 3-pyridinecarboxaldehyde under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process requires precise temperature control and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amides, pyridine derivatives, and amine compounds .

Scientific Research Applications

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Acts as an inhibitor in biochemical assays to study enzyme functions.

    Medicine: Investigated for its potential therapeutic effects in treating diseases involving receptor tyrosine kinases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by inhibiting the activity of TYRO3, AXL, and MER receptor tyrosine kinases. These receptors are involved in various cellular processes, including cell growth, survival, and immune response. By blocking these receptors, the compound can modulate signaling pathways, leading to potential therapeutic benefits in diseases such as cancer and autoimmune disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride
  • 2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide

Uniqueness

2-Amino-2-methyl-N-(3-pyridinylmethyl)propanamide hydrochloride is unique due to its specific inhibition of TYRO3, AXL, and MER receptors, which are not commonly targeted by other similar compounds. This specificity makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-amino-2-methyl-N-(pyridin-3-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-10(2,11)9(14)13-7-8-4-3-5-12-6-8;/h3-6H,7,11H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFGRPFEJBRYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CN=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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